5-Bromo-2-ethylpyridazin-3(2H)-one
Description
5-Bromo-2-ethylpyridazin-3(2H)-one is a brominated pyridazinone derivative characterized by a pyridazinone core substituted with a bromine atom at the 5-position and an ethyl group at the 2-position. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, which confer unique electronic properties and reactivity. The bromine substitution enhances electrophilicity, making the compound a versatile intermediate in medicinal chemistry and material science.
Properties
IUPAC Name |
5-bromo-2-ethylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-2-9-6(10)3-5(7)4-8-9/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKIJAYXUNIOSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(C=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethylpyridazin-3(2H)-one typically involves the bromination of 2-ethylpyridazin-3(2H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-ethylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridazine ring can be reduced to form dihydropyridazines or tetrahydropyridazines.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products:
Substitution Reactions: Formation of 5-azido-2-ethylpyridazin-3(2H)-one, 5-thio-2-ethylpyridazin-3(2H)-one, or 5-methoxy-2-ethylpyridazin-3(2H)-one.
Oxidation Reactions: Formation of 5-bromo-2-formylpyridazin-3(2H)-one or 5-bromo-2-carboxypyridazin-3(2H)-one.
Reduction Reactions: Formation of 5-bromo-2-ethyl-1,2-dihydropyridazin-3(2H)-one or 5-bromo-2-ethyl-1,2,3,4-tetrahydropyridazin-3(2H)-one.
Scientific Research Applications
5-Bromo-2-ethylpyridazin-3(2H)-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including neurological disorders and infectious diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethylpyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the pyridazine ring can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its binding affinity and specificity. The ethyl group may influence the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetic properties.
Comparison with Similar Compounds
Alkylation of Pyridazinone Core
- This compound : Likely synthesized via alkylation of 5-bromopyridazin-3(2H)-one with ethyl halides under basic conditions (e.g., K₂CO₃ in acetone), analogous to methods in .
- 5-Chloro-6-phenylpyridazin-3(2H)-one derivatives () : Prepared by reacting 5-chloro-6-phenylpyridazin-3(2H)-one with alkyl halides (e.g., methyl iodide, benzyl bromide) in acetone with K₂CO₃, yielding 2-substituted products with >80% purity .
Comparison : Ethyl substitution (as in the target compound) may require longer reaction times compared to smaller alkyl groups (e.g., methyl) due to steric effects.
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Biological Activity
5-Bromo-2-ethylpyridazin-3(2H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article details the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its pyridazine ring, which is known for contributing to various biological activities. The presence of the bromine atom and ethyl group enhances its chemical reactivity and biological profile.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In a study focusing on various pyridazinones, this compound was found to inhibit the proliferation of cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment .
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interact with specific molecular targets involved in cell signaling pathways. For instance, it may inhibit enzymes or receptors that are crucial for cell survival and proliferation, leading to reduced tumor growth and enhanced apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study conducted on various derivatives of pyridazinones, including this compound, reported significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, showcasing the compound's potential as an antimicrobial agent.
- Anticancer Evaluation : In a series of experiments assessing the anticancer activity of pyridazinones, this compound demonstrated potent cytotoxic effects against several human cancer cell lines. The IC50 values indicated that this compound could effectively inhibit cancer cell growth at low concentrations .
Data Summary Table
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-2-ethylpyridazin-3(2H)-one, and how can purity be maximized?
Methodological Answer:
- Synthetic Pathways : The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. For brominated heterocycles, a common approach involves reacting pyridazinone derivatives with brominating agents (e.g., NBS in DMF) under controlled conditions .
- Purity Optimization : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate) .
Q. How should researchers purify this compound to minimize byproducts?
Methodological Answer:
- Chromatography : Employ gradient elution (hexane to ethyl acetate) with silica gel columns. For polar byproducts, use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase).
- Recrystallization : Optimize solvent polarity (e.g., DCM/hexane mixtures) to selectively crystallize the target compound. Purity can be confirmed via melting point analysis (expected range: 150–155°C) .
Q. What spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- NMR : Use H NMR (DMSO-d6, δ 8.2–8.5 ppm for pyridazine protons) and C NMR (δ 160–165 ppm for carbonyl carbons) to confirm the core structure.
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (theoretical: 231.06 g/mol) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: methanol) and analyze using a Bruker D8 Venture diffractometer (CCDC deposition recommended) .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling : React with arylboronic acids (Pd(PPh3)4, K2CO3, DME/H2O, 80°C) to replace bromine with aryl groups. Monitor regioselectivity via H NMR .
- Buchwald-Hartwig Amination : Use Pd2(dba)3/Xantphos catalyst to introduce amine groups. Optimize ligand ratios to suppress dehalogenation side reactions .
Q. What computational methods can predict the compound’s binding affinity in medicinal chemistry studies?
Methodological Answer:
- Docking Studies : Use Molecular Operating Environment (MOE) software with PDB protein targets (e.g., kinases). Apply Amber12:EHT force fields for energy minimization .
- DFT Calculations : Analyze electronic properties (HOMO/LUMO gaps) at the B3LYP/6-31G* level to predict reactivity sites .
Q. How can researchers resolve contradictions in reported solubility or stability data?
Methodological Answer:
- Controlled Stability Assays : Test solubility in DMSO, water, and ethanol under varying pH (2–12) and temperatures (25–60°C). Use HPLC to quantify degradation products .
- Data Reconciliation : Apply principal component analysis (PCA) to compare literature data with experimental results, identifying outliers due to solvent impurities or measurement techniques .
Q. What strategies mitigate side reactions during functionalization of the pyridazinone ring?
Methodological Answer:
- Protecting Groups : Temporarily block the 3-keto group with trimethylsilyl chloride to direct electrophilic substitution to the 5-bromo position.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 10 min at 120°C) to minimize thermal decomposition .
Key Considerations for Experimental Design
- Safety : Handle brominated compounds in a fume hood; use PPE (gloves, goggles) due to potential skin/eye irritation .
- Reproducibility : Document solvent batch numbers and catalyst sources (e.g., Pd catalysts from Strem Chemicals) to ensure consistency.
- Data Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to eliminate misinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
